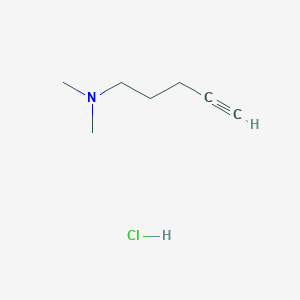

Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Description

Dimethyl(pent-4-yn-1-yl)amine hydrochloride (molecular formula: C₇H₁₃N·HCl, SMILES: CN(C)CCCC#C) is an alkyne-containing tertiary amine hydrochloride. Its structure features a dimethylamine group attached to a pent-4-yn-1-yl chain, terminating in a terminal alkyne. Key physicochemical properties include a predicted collision cross-section (CCS) of 124.5 Ų for the [M+H]+ adduct, as determined by computational methods .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylpent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-5-6-7-8(2)3;/h1H,5-7H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIGWWJMBTZPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-01-2 | |

| Record name | dimethyl(pent-4-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(pent-4-yn-1-yl)amine hydrochloride typically involves the reaction of pent-4-yn-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pent-4-yn-1-amine+Dimethylamine+Hydrochloric acid→Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(pent-4-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dimethyl(pent-4-yn-1-yl)amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

Mechanism of Action

The mechanism of action of dimethyl(pent-4-yn-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This modulation can result in various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pent-4-yn-1-yl Groups

3-(3-Nitropyridin-4-yl)-N-(pent-4-yn-1-yl)benzamide

- Molecular Formula : C₁₇H₁₄N₃O₃

- Key Features : Combines a pent-4-yn-1-yl group with a nitro-substituted benzamide moiety.

- Synthesis : Prepared via General Procedure K using 3-(3-nitropyridin-4-yl)benzoic acid and pent-4-yn-1-amine hydrochloride (74% yield) .

- Characterization : Confirmed by ¹³C NMR and HRMS ([M+H]+: 245.0551) .

5-Nitro-N-(pent-4-yn-1-yl)picolinamide

- Molecular Formula : C₁₁H₁₂N₃O₃

- Key Features : Features a nitro-picolinamide group attached to the pent-4-yn-1-yl chain.

- Synthesis : Synthesized in 85% yield using 5-nitropyridine-2-carboxylic acid and pent-4-yn-1-amine hydrochloride .

- Characterization : NMR and HRMS data confirm structural integrity .

Comparison :

Functionalized Amine Derivatives

N-(Pent-4-yn-1-yl)methanesulfonamide (17a)

Comparison :

(3-Aminopropyl)(methyl)(pent-4-yn-1-yl)amine Dihydrochloride

Comparison :

- The dihydrochloride form and branched structure may enhance solubility in polar solvents compared to the monohydrochloride target compound.

Tertiary Amine Hydrochlorides with Alkyne Moieties

4-Dimethylamino-N-benzylcathinone Hydrochloride

Comparison :

Physicochemical and Spectral Data Comparison

Key Observations and Research Implications

Synthetic Accessibility : Pent-4-yn-1-amine hydrochloride is a versatile precursor for alkyne-containing amines, enabling diverse functionalization (e.g., sulfonamides, benzamides) .

Structural Effects on Properties: Alkyne Group: Enables click chemistry applications, absent in non-alkyne analogues like 4-Dimethylamino-N-benzylcathinone .

Applications :

- The target compound’s alkyne group makes it suitable for bioconjugation, whereas sulfonamide derivatives (e.g., compound 17a) may serve as protease inhibitors .

Biological Activity

Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a compound with the CAS number 56850-01-2, has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity through a synthesis of existing research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a pent-4-ynyl group attached to a dimethylamino moiety. The presence of the alkyne functional group may contribute to its reactivity and interactions within biological systems.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have highlighted the role of alkynes in enhancing the potency of inhibitors targeting various cancer-related pathways.

Case Study: Grp94 Inhibition

A study demonstrated that certain derivatives with similar structures showed promising results as Grp94 inhibitors, which are implicated in cancer progression and resistance to therapies. The lead compound exhibited an IC50 value of 0.22 µM against Grp94, indicating strong inhibitory activity in cellular models of cancer .

2. Neuroprotective Effects

Compounds containing similar structural motifs have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The inhibition of cholinesterase enzymes is a common strategy for enhancing cholinergic signaling in AD therapy.

Inhibition of Cholinesterases

A review highlighted several compounds that effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes involved in neurodegeneration:

3. Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Its potential as a small-molecule inhibitor may stem from its ability to interact with key proteins involved in cellular signaling pathways.

Target Engagement Studies

Recent studies utilizing techniques such as cellular thermal shift assays (CETSA) have shown that compounds with similar structures can effectively engage targets like PI3K and HDAC6, leading to anticancer effects without affecting normal cells .

Q & A

Basic: How can researchers optimize the synthesis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride to improve yield and purity?

Answer:

Optimization requires a combination of Design of Experiments (DoE) and computational reaction path analysis. For example, ICReDD employs quantum chemical calculations to predict viable reaction pathways and narrow experimental conditions . AI-driven synthesis planning tools (e.g., retrosynthesis models) can propose efficient routes by analyzing reaction databases . Additionally, stepwise adjustments to stoichiometry, temperature, and catalysts—guided by similar amine hydrochloride syntheses—help refine yields .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying molecular structure and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (as demonstrated for related hydrazides) .

- Spectrophotometry : Diazotization-coupled assays can quantify amine groups . Computational tools (e.g., LogP calculations) further validate physicochemical properties .

Advanced: How can computational chemistry be integrated into mechanistic studies of reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations model reaction intermediates and transition states to elucidate mechanisms . Reaction simulation software predicts activation energies and solvent effects, enabling virtual screening of conditions . Coupling these with experimental kinetics (e.g., Arrhenius plots) validates computational predictions, creating a feedback loop for refining models .

Advanced: What strategies resolve contradictions in experimental data when determining the compound’s reactivity under varying conditions?

Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, temperature fluctuations). Strategies include:

- Statistical Analysis : Multivariate regression identifies influential factors.

- Controlled Replication : Isolate variables (e.g., pH, solvent polarity) using reactor design principles .

- Cross-Validation : Compare results across analytical methods (e.g., HPLC vs. spectrophotometry) .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

- Handling : Use moisture-free environments (gloveboxes) and avoid prolonged light exposure, as recommended for hygroscopic amine hydrochlorides .

- Stability Monitoring : Regular HPLC checks track decomposition under storage conditions .

Advanced: How can researchers design experiments to investigate the compound’s interaction with biological targets?

Answer:

- In Vitro Assays : Measure binding affinity using surface plasmon resonance (SPR) or fluorescence polarization.

- Molecular Docking : Predict interaction sites with receptors (e.g., enzymes) using software like AutoDock .

- Pathway Analysis : Transcriptomic or proteomic profiling identifies affected biochemical pathways, as seen in piperazinyl amine studies .

Basic: What solvents and conditions are suitable for recrystallizing this compound?

Answer:

- Solvent Selection : Methanol/water mixtures are effective for polar amine hydrochlorides .

- Temperature Gradient : Slow cooling from near-boiling methanol enhances crystal formation.

- Purity Validation : Post-recrystallization analysis via melting point determination and HPLC .

Advanced: How can high-throughput screening (HTS) methods explore catalytic applications of this compound?

Answer:

- Automated Reactors : Test >100 conditions (e.g., catalysts, solvents) in parallel using microfluidic systems .

- Data Analytics : Machine learning correlates reaction outcomes with variables (e.g., ligand structure) .

- Kinetic Profiling : Real-time monitoring via inline spectroscopy accelerates optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.